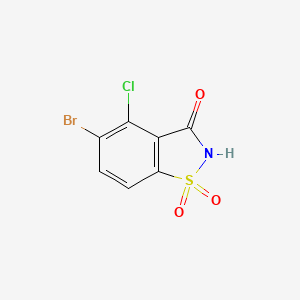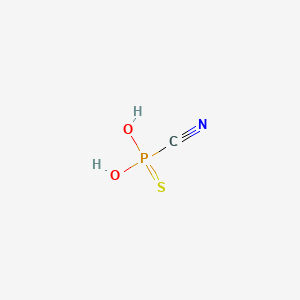
Phosphorocyanidothioic O,O-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorocyanidothioic O,O-acid is a chemical compound characterized by the presence of phosphorus, sulfur, nitrogen, and oxygen atoms This compound is known for its unique structural properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorocyanidothioic O,O-acid can be synthesized through various chemical reactions involving phosphorus-containing compounds. One common method involves the reaction of phosphorus pentasulfide with cyanide and alcohol under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorocyanidothioic O,O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorocyanidothioic O,O-dioxide.
Reduction: Reduction reactions can convert it into phosphorocyanidothioic O,O-hydride.
Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphorocyanidothioic O,O-dioxide.
Reduction: Phosphorocyanidothioic O,O-hydride.
Substitution: Various substituted phosphorocyanidothioic derivatives.
Aplicaciones Científicas De Investigación
Phosphorocyanidothioic O,O-acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphorocyanidothioic O,O-acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve redox reactions and the formation of reactive intermediates.
Comparación Con Compuestos Similares
- Phosphorothioic acid
- Phosphorodithioic acid
- Phosphorocyanidothioic difluoride
Phosphorocyanidothioic O,O-acid stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
25758-22-9 |
|---|---|
Fórmula molecular |
CH2NO2PS |
Peso molecular |
123.07 g/mol |
Nombre IUPAC |
dihydroxyphosphinothioylformonitrile |
InChI |
InChI=1S/CH2NO2PS/c2-1-5(3,4)6/h(H2,3,4,6) |
Clave InChI |
ZBESAQVTAIBGKN-UHFFFAOYSA-N |
SMILES canónico |
C(#N)P(=S)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



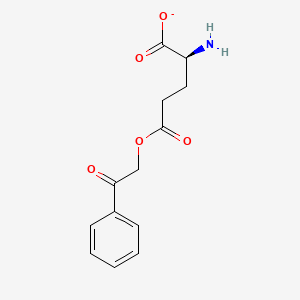
![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)
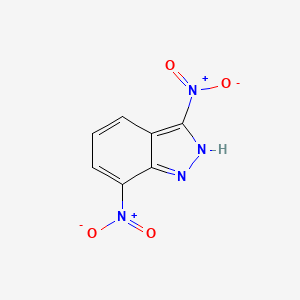
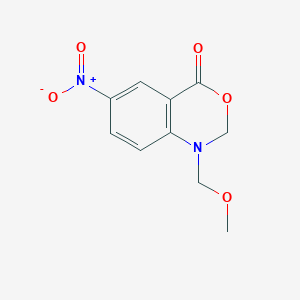


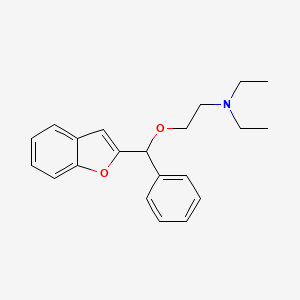

![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)
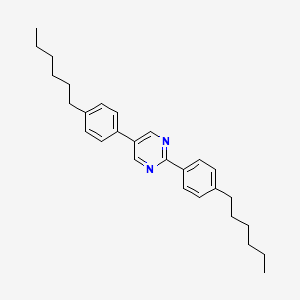
![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
